molecular formula C8H16O2 B12779571 trans-2-Isobutyl-4-methyl-1,3-dioxolane CAS No. 26563-71-3

trans-2-Isobutyl-4-methyl-1,3-dioxolane

Cat. No.: B12779571
CAS No.: 26563-71-3
M. Wt: 144.21 g/mol
InChI Key: PDVLTWPJDBXATJ-HTQZYQBOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Isobutyl-4-methyl-1,3-dioxolane typically involves the reaction of isovaleraldehyde with propylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and precise temperature control to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Isobutyl-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • cis-2-Isobutyl-4-methyl-1,3-dioxolane
  • 1,3-Dioxolane
  • Isovaleraldehyde propylene glycol acetal

Uniqueness: trans-2-Isobutyl-4-methyl-1,3-dioxolane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different sensory properties and chemical behaviors compared to its cis-isomer and other similar compounds .

Properties

CAS No.

26563-71-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2R,4R)-4-methyl-2-(2-methylpropyl)-1,3-dioxolane

InChI

InChI=1S/C8H16O2/c1-6(2)4-8-9-5-7(3)10-8/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1

InChI Key

PDVLTWPJDBXATJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](O1)CC(C)C

Canonical SMILES

CC1COC(O1)CC(C)C

Origin of Product

United States

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